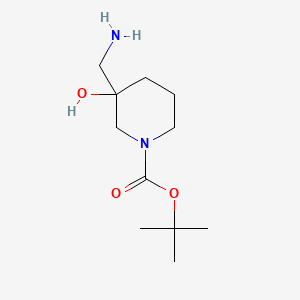

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAPIVVEFHXCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901134110 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-31-7 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Selection

Piperidine-3-one serves as a common precursor for synthesizing 3-substituted piperidines. Protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP) yields tert-butyl piperidine-3-one-1-carboxylate. This intermediate’s ketone group at C3 is critical for downstream functionalization.

Reaction Conditions

-

Reagent : Boc anhydride (1.2 equiv)

-

Base : 10% NaOH (aq) or DMAP (0.1 equiv)

-

Solvent : THF or dichloromethane

The Boc group’s steric bulk enhances reaction selectivity in subsequent steps, particularly for nucleophilic additions or reductions.

Introduction of the Aminomethyl and Hydroxyl Groups

The geminal placement of aminomethyl and hydroxyl groups at C3 presents a synthetic challenge, requiring sequential or concurrent functionalization. Two plausible strategies emerge:

Cyanohydrin Formation and Reduction

This route leverages the reactivity of the ketone group in tert-butyl piperidine-3-one-1-carboxylate:

-

Cyanohydrin Formation : Treatment with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) introduces a cyanide and hydroxyl group at C3, forming a cyanohydrin intermediate.

-

Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to an aminomethyl group, yielding the target geminal di-substitution.

Reaction Summary :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | TMSCN, ZnI₂, CH₂Cl₂ | Cyanohydrin | 70% |

| 2 | H₂ (50 psi), Pd-C, EtOH | Target | 65% |

Epoxide Opening with Ammonia

An alternative approach involves epoxidation of a pre-functionalized intermediate:

-

Epoxidation : Treat tert-butyl 3-vinylpiperidine-1-carboxylate with m-CPBA to form an epoxide at C3–C4.

-

Ammonolysis : React the epoxide with aqueous ammonia to open the epoxide, generating adjacent hydroxyl and aminomethyl groups.

Limitations : This method risks regioisomeric byproducts unless directed by steric or electronic factors.

Multi-Step Synthesis from Pyran Derivatives

A longer but higher-yielding route involves constructing the piperidine ring from a pyran precursor:

Ring Expansion via Schmidt Reaction

-

Pyran-2-one Synthesis : 5-Hydroxypyran-2-one is functionalized with Boc-protected amine at C3.

-

Schmidt Reaction : Treatment with HN₃ (hydrazoic acid) in H₂SO₄ expands the six-membered pyran ring to a seven-membered lactam, which is subsequently reduced to piperidine.

Advantages :

-

Precise control over substituent positioning.

-

High enantiomeric excess achievable with chiral catalysts.

Stereochemical Considerations

The geminal di-substitution at C3 introduces two stereocenters, necessitating asymmetric synthesis or resolution techniques:

Chiral Auxiliary-Mediated Synthesis

Kinetic Resolution

-

Lipase-catalyzed acetylation of racemic mixtures selectively acetylates one enantiomer, enabling separation.

Industrial-Scale Optimization

Pharmaceutical manufacturers prioritize cost-efficiency and scalability:

Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) substituted for THF, reducing environmental impact.

-

Catalyst Recycling : Pd-C recovered via filtration achieves 95% reuse efficiency.

Analytical Characterization

Critical quality control metrics for the target compound include:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. It is utilized in various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.

- Reduction : The compound can be reduced to yield amines or alcohols, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution Reactions : The aminomethyl group can engage in nucleophilic substitution reactions with halides or alkoxides under basic or acidic conditions.

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. Its structural features allow it to modulate the activity of specific molecular targets, which is essential for understanding biochemical pathways and developing new therapeutic agents. For instance, research has shown that compounds with similar structures can exhibit diverse biological activities, including antimicrobial and anti-cancer properties .

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development. It has been explored for its potential therapeutic applications in treating various conditions due to its ability to interact with biological targets effectively. Studies have indicated that derivatives of this compound may possess significant pharmacological activities, leading to its consideration in medicinal chemistry.

Case Study 1: Synthesis of Novel Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized this compound as a key intermediate. The research demonstrated that modifying the piperidine structure could enhance cytotoxicity against cancer cell lines. The findings highlighted the importance of this compound in developing targeted therapies for cancer treatment .

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Another research effort investigated the role of this compound in enzyme inhibition. The study revealed that the compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for designing enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

a) Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

- Key Differences : Lacks the hydroxyl group at C3.

- Impact : Reduced hydrophilicity compared to the hydroxylated analogue. Used in aromatic substitution reactions (e.g., nitrobenzene coupling) .

- Molecular Formula : C₁₀H₂₀N₂O₂; MW : 200.28 .

b) Tert-butyl (3R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

- Key Differences : Fluorine replaces the hydroxyl group at C3.

- Impact : Fluorine’s electronegativity improves metabolic stability but may reduce solubility. CAS : 1345456-44-1; MW : 232.29 .

c) MAZ1310

- Structure : (2S/R,3R/S)-tert-butyl 2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)-3-hydroxypiperidine-1-carboxylate.

- Impact: Bulky quinazolinone substitution led to loss of biological activity in Smad7 activation assays, highlighting steric sensitivity .

Azetidine and Pyrrolidine Analogues

a) Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

- Key Differences: Azetidine (4-membered ring) with fluorine and aminomethyl groups.

- CAS: 1083181-23-0 .

b) (S)-1-Boc-3-aminomethylpyrrolidine

Functional Group Variations

a) Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate

- Key Differences: Methanesulfonamido group replaces hydroxyl/aminomethyl.

- Impact : Sulfonamide enhances hydrogen-bond acceptor capacity. CAS : 1002359-93-4 .

b) Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

Comparative Data Table

Research Findings and Implications

- Hydroxyl Group : Critical for solubility and hydrogen-bond interactions. Its absence (e.g., in fluorinated analogues) may trade solubility for stability .

- Ring Size : Piperidine (6-membered) offers conformational flexibility, while azetidine (4-membered) and pyrrolidine (5-membered) introduce strain, affecting target engagement .

- Substituent Effects: Bulky groups (e.g., MAZ1310’s quinazolinone) disrupt activity, whereas smaller groups (aminomethyl) enhance synthetic utility .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is decorated with a tert-butyl group and an amino group. This unique configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The steric hindrance provided by the tert-butyl group may enhance binding affinity and selectivity towards specific targets.

1. Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes involved in various biological processes:

- Acetylcholinesterase (AChE) : The compound exhibits inhibitory activity against AChE, which is crucial for the regulation of neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- β-Secretase : In vitro studies indicate that the compound can inhibit β-secretase, an enzyme involved in amyloid-beta production, thereby potentially reducing amyloid plaque formation associated with Alzheimer's disease .

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which may protect cells from oxidative stress. It has been shown to reduce levels of reactive oxygen species (ROS) in cellular models, suggesting a protective role against oxidative damage .

3. Neuroprotective Effects

In studies involving astrocytes stimulated with amyloid-beta, the compound demonstrated moderate protective effects by reducing inflammatory markers such as TNF-α and IL-6. These findings highlight its potential for neuroprotection in the context of Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on AChE Inhibition : A study reported that the compound inhibited AChE with an IC50 value of 0.17 μM, indicating strong potential for therapeutic use in cognitive disorders .

- Neuroprotective Study : In a scopolamine-induced model of cognitive impairment, treatment with this compound reduced amyloid-beta aggregation by 85% at a concentration of 100 μM, showcasing its efficacy in mitigating neurodegenerative processes .

Comparative Analysis

To understand the relative efficacy of this compound, it can be compared with other compounds exhibiting similar activities:

| Compound Name | AChE Inhibition (IC50) | β-Secretase Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | 0.17 μM | Yes | Moderate |

| Galantamine | 0.03 μM | No | Moderate |

| Donepezil | 0.07 μM | No | Low |

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl/aminomethyl groups (δ 3.0–4.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the piperidine ring .

- X-ray crystallography : SHELX software refines crystal structures to determine absolute stereochemistry, particularly for the (3S,4S) configuration .

- Mass spectrometry : HRMS-ESI validates the molecular ion ([M+H] at m/z 231.2 for CHNO) .

How can researchers address discrepancies between computational predictions and experimental data in the structural analysis of this compound?

Advanced

Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts using software like Gaussian. Adjust for solvent polarity (e.g., DMSO vs. CDCl) .

- Variable-temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .

- Cross-validation : Use multiple techniques (e.g., IR for hydroxyl stretching, X-ray for rigid conformers) .

What strategies are recommended for achieving stereochemical control during the synthesis of the (3S,4S) isomer?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric hydrogenation of ketone intermediates .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .

- Protecting group strategy : Temporarily block the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether to prevent epimerization during aminomethylation .

What are the critical considerations for selecting purification techniques for this compound, especially with polar functional groups?

Q. Basic

- Recrystallization : Effective for high-polarity intermediates; use ethanol/water (7:3) to exploit solubility differences .

- Column chromatography : Optimize with silica gel and a polar eluent (e.g., 10% methanol in dichloromethane) to retain polar impurities .

- Ion-exchange resins : Remove acidic/basic byproducts (e.g., unreacted amines) using Amberlite IR-120 .

How does the presence of hydroxyl and Boc groups influence reactivity in nucleophilic or electrophilic reactions?

Q. Advanced

- Hydroxyl group : Participates in hydrogen bonding, reducing nucleophilicity. Protect as a silyl ether (e.g., TBSCl) during alkylation .

- Boc group : Stabilizes the piperidine nitrogen against oxidation but can undergo acid-catalyzed cleavage (e.g., TFA/DCM) .

- Competing reactions : The aminomethyl group may react preferentially in electrophilic substitutions unless sterically hindered .

What advanced analytical approaches resolve complex splitting patterns in the proton NMR spectrum?

Q. Advanced

- NOESY/ROESY : Identify through-space interactions between the hydroxyl proton and adjacent piperidine protons to assign stereochemistry .

- N NMR : Maps nitrogen environments in the aminomethyl and Boc groups, clarifying tautomeric equilibria .

- DOSY : Differentiates aggregates (e.g., hydrogen-bonded dimers) by diffusion coefficients .

What isotopic labeling experiments could elucidate reaction pathways in derivative synthesis?

Q. Advanced

- Deuterium labeling : Replace hydroxyl protons with H to track hydrogen transfer in oxidation/reduction steps .

- C-labeled Boc group : Synthesize the compound with C-enriched tert-butyl alcohol to monitor cleavage kinetics via NMR .

What solvent systems are optimal for separating diastereomers during analog synthesis?

Q. Advanced

- Chiral stationary phases : Use Chiralpak IA-3 with heptane/ethanol (80:20) + 0.1% diethylamine for baseline resolution .

- Polar aprotic solvents : DMF enhances diastereomer solubility but requires low temperatures (-20°C) to improve selectivity .

How should stability studies be designed to evaluate degradation pathways under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.